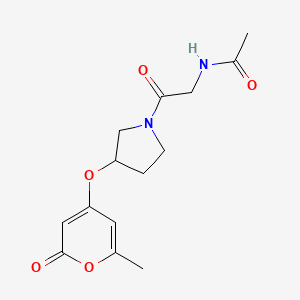

N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Description

Propriétés

IUPAC Name |

N-[2-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-9-5-12(6-14(19)20-9)21-11-3-4-16(8-11)13(18)7-15-10(2)17/h5-6,11H,3-4,7-8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEQVVOFPOAEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.

Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Anticancer Activity

N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has shown promise as an anticancer agent. Studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism of action often involves modulation of cell cycle regulators and induction of apoptosis pathways.

Case Study:

A study evaluating the compound's efficacy against MCF-7 (breast cancer) cells demonstrated an IC50 value of 5.71 µM, indicating significant antiproliferative effects compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 6.14 µM) .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of compounds related to N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide. It exhibits moderate to strong antibacterial activity against various pathogens such as Salmonella typhi and Bacillus subtilis.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 46.9 μg/mL |

| Bacillus subtilis | 93.7 μg/mL |

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes implicated in cancer progression and microbial resistance, thereby enhancing its therapeutic potential.

Cell Cycle Regulation

The compound's influence on cell cycle regulators contributes to its anticancer properties, making it a candidate for further development in targeted cancer therapies.

Mécanisme D'action

The mechanism by which N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrrolidine-Acetamide Derivatives

a. 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a)

- Structure : Shares the pyrrolidine ring linked to a carbonyl group but replaces the pyran-ether moiety with a nitrile.

- Synthesis: Prepared via ethanol/piperidine-mediated condensation at 0–5°C (vs.

- Bioactivity : Nitrile-containing analogs (e.g., 3a–3l) exhibit moderate antimicrobial activity, suggesting that the pyran substitution in the target compound may improve selectivity or potency .

b. N-(2-(2-(2-(3-((S)-3-(((5-(4-cyanophenyl)-6-(p-tolyl)pyridin-3-yl)oxy)methyl)pyrrolidin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethyl]-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide (73a, MC4376)

- Structure : Contains a pyrrolidine-acetamide core but incorporates a PROTAC-like dioxoisoindolinyl group for protein degradation.

Benzothiazole-Acetamide Analogs

a. N-(6-Methylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

- Structure : Replaces the pyran-pyrrolidine system with a benzothiazole ring and chlorophenyl group.

- Bioactivity: Benzothiazole derivatives are known for antitumor and anti-inflammatory properties; the 3-chlorophenyl group may enhance lipophilicity and membrane permeability compared to the target compound’s pyran ring .

b. N-[2-(Benzothiazole-2-ylamine)-2-oxoethyl]benzamide

- Structure : Features a benzamide-linked benzothiazole, differing in electronic properties due to the absence of an ether linkage.

- Synthesis : Likely requires coupling reagents (e.g., EDC/HOBt) for amide bond formation, contrasting with the target compound’s ether synthesis .

| Compound | Key Substituents | Bioactivity/Application | Reference |

|---|---|---|---|

| Target compound | Pyran-ether | Underexplored | |

| N-(6-methylbenzothiazole-2-yl)-... | Benzothiazole/3-chlorophenyl | Antitumor potential |

PROTAC and Degrader Analogs

a. BT-O2D

b. H4

- Structure : Biphenyl-acetamide with pyrrolidinyl and cyclohexenyl groups.

Key Research Findings and Gaps

- Synthesis Challenges : The target compound’s pyran-ether linkage may require specialized conditions (e.g., protecting groups for hydroxyls), unlike simpler nitrile or benzothiazole analogs .

- Bioactivity Predictions : Based on PROTAC and kinase inhibitor analogs, the compound may exhibit dual functionality (binding + degradation) but requires empirical validation .

- Structural Limitations : The pyran ring could reduce metabolic stability compared to saturated pyrrolidine derivatives, necessitating prodrug strategies .

Activité Biologique

N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound with significant potential in various biological applications. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyran moiety linked to a pyrrolidine ring, which contributes to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 273.28 g/mol. The structural arrangement allows for diverse interactions with biological targets.

N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it can modulate the activity of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for diabetes treatment .

- Anti-inflammatory Activity : It has demonstrated the ability to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

- Antioxidant Properties : Preliminary studies indicate that the compound may possess antioxidant activity, contributing to its protective effects against oxidative stress in cellular models .

In Vitro Studies

Several studies have investigated the biological activity of N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide:

Case Studies

- Diabetes Treatment : A study conducted on diabetic rats demonstrated that treatment with N-(2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide resulted in significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups.

- Neuroprotection : Another case study highlighted the compound's ability to mitigate neuronal death in models of cerebral ischemia, suggesting its potential for developing neuroprotective therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.